molecular formula C18H28N2P2 B3432128 2,3-Bis(tert-butylmethylphosphino)quinoxaline CAS No. 959705-18-1

2,3-Bis(tert-butylmethylphosphino)quinoxaline

Cat. No.: B3432128
CAS No.: 959705-18-1
M. Wt: 334.4 g/mol
InChI Key: DRZBLHZZDMCPGX-UHFFFAOYSA-N
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Description

2,3-Bis(tert-butylmethylphosphino)quinoxaline (QuinoxP) is a chiral, C2-symmetric phosphine ligand with a rigid quinoxaline backbone. Synthesized via reactions of enantiomerically pure tert-butylmethylphosphine-borane with 2,3-dichloroquinoxaline, it exhibits exceptional air stability compared to traditional P-chiral ligands like t-Bu-BisP . Its structure is confirmed by NMR, HRMS, and X-ray crystallography, revealing square-planar geometry when coordinated to metals like Au(III) . QuinoxP* has dual applications:

  • Catalysis: Enables high enantioselectivity (>90% ee) in Rh- and Pd-catalyzed asymmetric hydrogenations and carbon-carbon bond-forming reactions .
  • Anticancer Research: Forms cytotoxic Au(III) complexes (e.g., [(QuinoxP*)AuCl₂][AuCl₄]) with IC₅₀ values of 1.08–4.83 µM in triple-negative breast cancer (MDA-MB-468) and other cell lines, outperforming cisplatin and auranofin .

Properties

IUPAC Name

tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZBLHZZDMCPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209371
Record name 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959705-18-1, 866081-62-1, 1107608-80-9
Record name 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline
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URL https://commonchemistry.cas.org/detail?cas_rn=959705-18-1
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Record name 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline
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Record name (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
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Record name (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
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Chemical Reactions Analysis

2,3-Bis(tert-butylmethylphosphino)quinoxaline undergoes various types of reactions, primarily due to its role as a ligand in catalytic processes. Some of the key reactions include:

Common reagents used in these reactions include rhodium complexes, arylboronic acids, and enamines . The major products formed from these reactions are often chiral compounds with high enantiomeric excess .

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Synthesis

QuinoxP* is predominantly utilized as a ligand in asymmetric synthesis, especially in transition metal-catalyzed reactions. Its C2-symmetry and P-stereogenic nature allow it to form stable complexes with various metals, enhancing the enantioselectivity of reactions. Notably, it has been employed in:

  • Asymmetric Hydrogenation : QuinoxP* has shown remarkable effectiveness in the hydrogenation of prochiral ketones and imines, achieving high enantiomeric excess (ee) values. For instance, studies report that rhodium complexes with QuinoxP* catalyze the hydrogenation of amino acid derivatives with excellent selectivity .
  • Hydroamination Reactions : The ligand's ability to stabilize metal centers facilitates hydroamination processes, where amines are added to alkenes or alkynes. This application is crucial for synthesizing nitrogen-containing compounds.

1.2 Coordination Chemistry

QuinoxP* forms stable coordination complexes with various transition metals such as gold and rhodium. These complexes exhibit unique reactivity patterns that are beneficial for synthesizing complex organic molecules. For example, gold(III) complexes of QuinoxP* have been explored for their antiproliferative activities against cancer cell lines, demonstrating potential therapeutic applications .

Material Science

In material science, QuinoxP* is investigated for its role in developing new materials with tailored properties. Its stability and electronic characteristics make it suitable for applications in:

  • Catalyst Development : The ligand's ability to influence the electronic properties of metal centers is exploited in designing catalysts for fine chemical synthesis .
  • Nanomaterials : Research into the use of QuinoxP*-metal complexes in nanomaterials has shown promise for applications in drug delivery and imaging techniques due to their biocompatibility and functionalization capabilities .

Medicinal Chemistry

QuinoxP* has emerged as a significant player in medicinal chemistry due to its ability to form biologically relevant metal complexes. Some notable applications include:

  • Anticancer Agents : The development of gold complexes incorporating QuinoxP* has led to promising candidates for anticancer drugs. Studies indicate that these complexes exhibit activity comparable to established chemotherapeutics like cisplatin .
  • Targeting Disease Mechanisms : The molecular basis of action for these compounds involves targeting specific cellular pathways, such as proteasome inhibition and thiol-dependent enzyme modulation, which are crucial for cancer cell survival .

Comparative Analysis of Related Compounds

To provide a clearer understanding of QuinoxP*'s unique features compared to similar ligands, the following table summarizes key attributes:

Compound NameStructure TypeKey Features
2,3-Bis(triethylphosphine)quinoxalineTri-substituted phosphineHigher volatility; different catalytic applications
2,3-Bis(diphenylphosphino)quinoxalineDiphenyl-substitutedEnhanced stability; used in various metal complexes
2,3-Bis(phenylmethylphosphino)quinoxalinePhenyl-substitutedDifferent steric hindrance affecting reactivity

Mechanism of Action

The mechanism by which 2,3-Bis(tert-butylmethylphosphino)quinoxaline exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The molecular targets include transition metal centers, and the pathways involved often lead to the formation of chiral products with high enantiomeric excess .

Comparison with Similar Compounds

Key Research Findings

Stability and Reactivity

  • Thermal Stability : Decomposes above 400°C, comparable to pyrazine-based ligands .
  • Electrochemical Stability: No ligand-centered redox activity up to ±1.5 V (vs. Ag/AgCl), critical for inertness in biological media .

Catalytic Performance

Reaction Type QuinoxP* ee (%) t-Bu-BisP* ee (%)
Asymmetric Hydrogenation 92–98 90–95
C–C Coupling 85–90 80–88

Biological Activity

2,3-Bis(tert-butylmethylphosphino)quinoxaline, commonly referred to as QuinoxP*, is a chiral phosphine ligand notable for its stability and efficiency in asymmetric catalysis. Its unique structure allows it to form stable complexes with transition metals, which play a crucial role in various biochemical applications. This article focuses on the biological activity of QuinoxP*, particularly its mechanisms of action, cellular effects, and potential therapeutic applications.

QuinoxP* is characterized by its two phosphine groups attached to a quinoxaline backbone. This configuration enhances its ability to act as a ligand in catalytic processes, particularly in asymmetric hydrogenation reactions. The compound exhibits high enantiocontrol, making it valuable in synthetic organic chemistry.

QuinoxP* interacts with metal ions to form stable complexes that can modulate enzyme activity. The molecular mechanism involves:

  • Formation of Metal Complexes : QuinoxP* coordinates with transition metals (e.g., Rhodium) to facilitate catalytic reactions.
  • Enzyme Modulation : The compound can either inhibit or activate metal-dependent enzymes, influencing various biochemical pathways and cellular functions .

Biochemical Pathways

QuinoxP* is involved in several key biochemical pathways:

  • Catalysis : It enhances the efficiency of reactions such as hydrosilylation and hydrogenation, impacting metabolic flux and cellular metabolism.
  • Cell Signaling : By modulating enzyme activity, QuinoxP* can alter gene expression and affect cell signaling pathways .

Cellular Effects

The biological activity of QuinoxP* has been studied in various cellular contexts:

  • Cytotoxicity : Recent studies have shown that gold(III) complexes containing QuinoxP* exhibit significant cytotoxic effects against cancer cell lines, including triple-negative breast cancer (TNBC) cells. The IC50 values for these complexes range from 1.08 to 4.83 µM, indicating their potential as anticancer agents .
  • Stability and Reactivity : The complexes demonstrate stability in biological media and inertness to glutathione at physiological temperatures, which is crucial for their therapeutic application .

Case Studies

  • Asymmetric Hydrogenation : QuinoxP* has been effectively used as a ligand in rhodium-catalyzed asymmetric hydrogenation reactions, achieving high enantioselectivity for prochiral substrates .
  • Antiproliferative Activity : Studies on Au(III) complexes bearing QuinoxP* revealed promising antiproliferative activities comparable to established chemotherapeutics like cisplatin. These findings suggest that QuinoxP*-based compounds could serve as a scaffold for developing new anticancer therapies .

Dosage Effects

The biological effects of QuinoxP* vary with dosage:

  • Low Doses : At lower concentrations, QuinoxP* effectively catalyzes reactions without adverse effects.
  • High Doses : Increased concentrations may lead to toxicity, emphasizing the need for careful dosage control in experimental settings .

Transport and Distribution

QuinoxP* is transported within cells through interactions with transporters and binding proteins. Its distribution is influenced by its affinity for metal ions, which aids in localizing the compound to specific cellular compartments where it can exert its catalytic effects .

Q & A

Q. Handling & Stability Guidelines

  • Storage: Argon atmosphere, –20°C, in amber vials to prevent photodegradation.
  • Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) and protic solvents (e.g., H₂O) to prevent ligand decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Bis(tert-butylmethylphosphino)quinoxaline
Reactant of Route 2
2,3-Bis(tert-butylmethylphosphino)quinoxaline

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